Cyclooctene (CAS: 931-88-4) is an eight-membered cyclic olefin widely utilized as a versatile monomer in Ring-Opening Metathesis Polymerization (ROMP) and as a highly labile sacrificial ligand in organometallic catalyst synthesis. As a liquid at room temperature with moderate ring strain, it provides an optimal balance of stability and reactivity. Commercially available primarily as the cis-isomer, cyclooctene is the standard precursor for producing linear polyoctenamer elastomers and serves as the benchmark substrate for evaluating novel epoxidation catalysts due to its high selectivity toward epoxide formation without competing allylic oxidation [1].
Attempting to substitute cyclooctene with smaller cyclic olefins like cyclohexene or multi-unsaturated analogs like 1,5-cyclooctadiene (COD) fundamentally alters process thermodynamics and downstream material properties. Cyclohexene possesses insufficient ring strain to drive ROMP, resulting in negligible polymer yields under standard conditions [1]. Conversely, while COD is highly reactive, its bidentate coordination forms stable chelates that resist mild ligand displacement in catalyst synthesis, and its polymerization leaves residual double bonds that can induce unwanted cross-linking [2]. Furthermore, substituting cyclooctene with highly strained norbornene shifts the resulting polymer from a flexible, low-Tg elastomer to a rigid, high-Tg plastic, completely changing the mechanical profile of the final material.
Cyclooctene possesses a ring strain energy (RSE) of approximately 7.4 to 9.7 kcal/mol, providing the necessary thermodynamic driving force for complete polymerization. Under standard ROMP conditions using a ruthenium alkylidene catalyst, cyclooctene achieves >95% monomer conversion within 1 hour. In contrast, cyclohexene, with a significantly lower RSE of ~2.5 kcal/mol, fails to polymerize and shows 0% conversion under identical conditions [1].
| Evidence Dimension | Monomer Conversion via ROMP (1 hour) |
| Target Compound Data | Cyclooctene: >95% conversion (RSE ~7.4-9.7 kcal/mol) |
| Comparator Or Baseline | Cyclohexene: 0% conversion (RSE ~2.5 kcal/mol) |
| Quantified Difference | >95% absolute difference in polymer yield |
| Conditions | 0.5 M monomer in DCM at 35 °C, 200:1 monomer:catalyst ratio |
Buyers requiring a cyclic olefin for linear polymer synthesis must select cyclooctene, as cyclohexene lacks the thermodynamic driving force for ring-opening.
In the synthesis of homogeneous transition metal catalysts, the choice of sacrificial olefin ligand dictates the conditions required for subsequent ligand substitution. Cyclooctene (COE) acts as a monodentate, highly labile ligand in complexes such as [Ir(COE)2Cl]2, allowing for facile displacement by phosphines or N-heterocyclic carbenes at room temperature. Conversely, 1,5-cyclooctadiene (COD) acts as a bidentate chelate, forming thermodynamically stable complexes that often require elevated temperatures or hydrogenation to achieve complete ligand displacement [1].
| Evidence Dimension | Ligand Displacement Barrier |
| Target Compound Data | Cyclooctene (COE): Monodentate, labile at room temperature |
| Comparator Or Baseline | 1,5-Cyclooctadiene (COD): Bidentate chelate, requires harsh conditions/hydrogenation |
| Quantified Difference | Qualitative shift from mild (RT) to harsh displacement conditions |
| Conditions | Synthesis of Ir(I) or Rh(I) catalyst precursors via ligand exchange |
For researchers synthesizing novel homogeneous catalysts, COE dimers provide a significantly lower kinetic barrier for ligand substitution than COD dimers, preventing degradation of sensitive incoming ligands.
The macroscopic thermal and mechanical properties of ROMP-derived polymers are heavily dependent on the monomer's ring structure. Polyoctenamer, derived from cyclooctene, is a highly flexible elastomer with a glass transition temperature (Tg) ranging from -79 °C to -50 °C depending on the cis/trans double bond ratio. In stark contrast, polymerizing the more highly strained norbornene yields polynorbornene, a rigid material with a Tg exceeding 35 °C [1].
| Evidence Dimension | Polymer Glass Transition Temperature (Tg) |
| Target Compound Data | Polyoctenamer (from Cyclooctene): Tg ≈ -79 °C to -50 °C |
| Comparator Or Baseline | Polynorbornene (from Norbornene): Tg > 35 °C |
| Quantified Difference | >85 °C reduction in Tg |
| Conditions | Bulk polymer properties post-ROMP |
Procurement for elastomeric, low-temperature flexible materials must specify cyclooctene, as norbornene yields a rigid, glassy polymer at room temperature.
Cyclooctene is universally utilized as the benchmark substrate for evaluating novel epoxidation catalysts due to its specific structural lack of reactive allylic protons. In comparative electrocatalytic and chemical oxidation studies, cyclooctene routinely achieves high selectivity toward the epoxide (e.g., 72.1% to >95% depending on the system). When cyclohexene is subjected to the same oxidative conditions, epoxide selectivity plummets (often <10%), as the reaction is dominated by allylic oxidation side products such as cyclohexenol and cyclohexenone [1].
| Evidence Dimension | Epoxide Selectivity |
| Target Compound Data | Cyclooctene: 72.1% to >95% selectivity to cyclooctene oxide |
| Comparator Or Baseline | Cyclohexene: 8.0% selectivity to epoxide |
| Quantified Difference | >64% higher absolute selectivity toward epoxide formation |
| Conditions | Catalytic epoxidation using transition metal catalysts (e.g., Mn, Ti, Mo) and oxidants (H2O2, TBHP, or electrocatalytic water) |
Cyclooctene is the mandatory benchmark substrate for validating epoxidation catalyst efficiency because it isolates the epoxidation mechanism from confounding allylic oxidation side reactions.
Cyclooctene is the essential monomer for producing polyoctenamer (e.g., commercial Vestenamer), leveraging its optimal ring strain for complete ROMP conversion while ensuring the final polymer retains a low Tg (-79 °C to -50 °C) for use in rubber compounding and elastomeric blends[1].
In organometallic chemistry, cyclooctene is procured to synthesize dimeric precursors like [Ir(COE)2Cl]2. Its monodentate lability ensures that subsequent ligand exchanges with sensitive phosphines or NHCs can proceed quantitatively at room temperature, avoiding the harsh conditions required to displace bidentate COD ligands [2].
Due to its high selectivity for epoxide formation without competing allylic oxidation, cyclooctene is the standard procurement choice for laboratories validating the efficiency, turnover number (TON), and mechanism of novel transition-metal epoxidation catalysts [3].
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